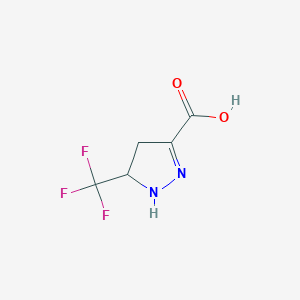
5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid (TFDP) is a chemical compound with a molecular formula C6H5F3N2O2. It is a white crystalline solid that is soluble in water and has a melting point of 168-170°C. TFDP is a pyrazole derivative that has attracted significant attention from researchers due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. Inhibition of these targets can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2. It has also been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has been shown to have a variety of potential applications in the field of medicinal chemistry. However, there are also limitations to its use. For example, its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Direcciones Futuras
There are several potential future directions for research involving 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid. One area of interest is the development of new drugs based on the 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid scaffold. Another area of interest is the investigation of 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid and its potential side effects.
Métodos De Síntesis
5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be synthesized through a variety of methods, including the reaction of 4,5-dihydro-1H-pyrazole-3-carboxylic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. Another method involves the reaction of 4,5-dihydro-1H-pyrazole-3-carboxylic acid with trifluoromethyl diazomethane in the presence of a catalyst such as copper(I) chloride.
Aplicaciones Científicas De Investigación
5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One study investigated the use of 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid as a potential inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. Another study explored the potential of 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid as a scaffold for the development of new drugs targeting the protein kinase CK2.
Propiedades
IUPAC Name |
5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O2/c6-5(7,8)3-1-2(4(11)12)9-10-3/h3,10H,1H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUBVFPMCYLZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

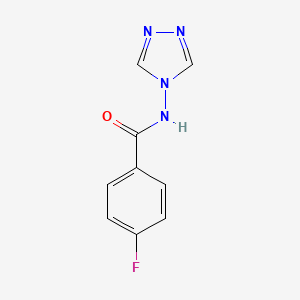

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromo-2,6-dimethylphenoxy)acetamide](/img/structure/B2816354.png)
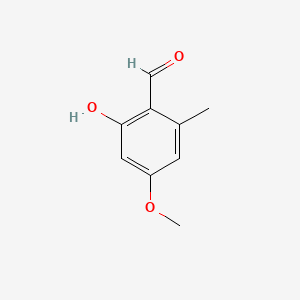
![N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2816359.png)
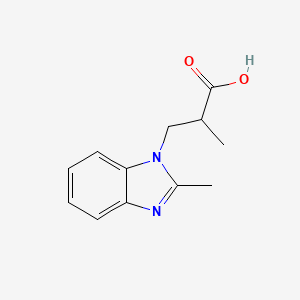
![3-((5-((4-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2816362.png)
![Ethyl 2-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2816363.png)

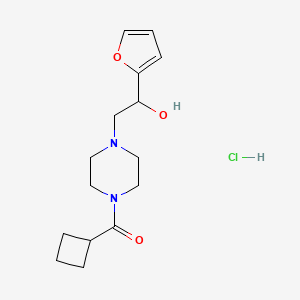
![N-(3,4-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2816369.png)
![4-(dimethylamino)-N'-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2816371.png)

![7-(4-fluorophenyl)-1,3-dimethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2816374.png)